molecular formula C13H19BrO B13480147 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene

1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene

Cat. No.: B13480147
M. Wt: 271.19 g/mol
InChI Key: XXEUCDSJWPBRLW-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene is an organic compound characterized by the presence of a bromine atom, an isobutoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene typically involves the bromination of 1-isobutoxy-4-methylbenzene. This reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to achieve high yields. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene depends on its specific application. In chemical reactions, the bromine atom and isobutoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that require precise control over molecular interactions and reactions.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-[2-bromo-1-(2-methylpropoxy)ethyl]-4-methylbenzene

InChI

InChI=1S/C13H19BrO/c1-10(2)9-15-13(8-14)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3

InChI Key

XXEUCDSJWPBRLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CBr)OCC(C)C

Origin of Product

United States

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